molecular formula C2H8ClNO B1209043 O-Ethylhydroxylamine hydrochloride CAS No. 3332-29-4

O-Ethylhydroxylamine hydrochloride

Cat. No.: B1209043
CAS No.: 3332-29-4
M. Wt: 97.54 g/mol
InChI Key: NUXCOKIYARRTDC-UHFFFAOYSA-N
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Description

O-Ethylhydroxylamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C2H8ClNO and its molecular weight is 97.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

It’s worth noting that the compound is used in the generation of oxime derivatives of aldehyde- or ketone-group containing compounds . This suggests that it may interact with these groups in its target molecules, leading to changes in their structure and function.

Action Environment

It’s worth noting that the compound is soluble in water , which suggests that its action may be influenced by the aqueous environment within cells and tissues.

Properties

IUPAC Name

O-ethylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO.ClH/c1-2-4-3;/h2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXCOKIYARRTDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062982
Record name O-Ethylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3332-29-4
Record name O-Ethylhydroxylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3332-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, O-ethyl-, hydrochloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003332294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylamine, O-ethyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name O-Ethylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-ethylhydroxylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.056
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is ethoxyamine hydrochloride used in analytical chemistry?

A1: Ethoxyamine hydrochloride is primarily used as a derivatizing agent in analytical techniques like high-performance liquid chromatography (HPLC) [, , ]. It reacts with carbonyl compounds, such as formaldehyde, to form stable derivatives that are more readily detectable []. This approach enhances the sensitivity and selectivity of analytical methods, especially when dealing with trace amounts of analytes in complex matrices like beer [] or biological samples [].

Q2: Can you elaborate on the reaction mechanism of ethoxyamine hydrochloride with carbonyl compounds?

A2: Ethoxyamine hydrochloride reacts with carbonyl compounds via a nucleophilic addition-elimination mechanism. The nitrogen atom of the ethoxyamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequent elimination of water then yields the stable oxime derivative.

Q3: What are the advantages of using ethoxyamine hydrochloride over other derivatizing agents?

A3: Several advantages make ethoxyamine hydrochloride a preferred choice. First, the reaction with carbonyl compounds is generally rapid and efficient under mild conditions []. Second, the resulting oxime derivatives exhibit high solubility in common HPLC mobile phases, eliminating the need for time-consuming extraction steps []. This simplifies the analytical workflow and reduces the potential for analyte loss.

Q4: Are there any studies exploring the biological activity of ethoxyamine hydrochloride?

A4: While primarily known for its analytical applications, research suggests that ethoxyamine hydrochloride may possess biological activity. One study demonstrated its potential to induce cardiovascular malformations in zebrafish embryos, mirroring similar teratogenic effects observed in rats []. This highlights the compound's potential as a tool for studying developmental toxicology and screening for drug-induced teratogenicity.

Q5: What is the significance of being able to differentiate between dexamethasone and betamethasone in bovine feces?

A5: A study successfully utilized ethoxyamine hydrochloride to differentiate between dexamethasone and betamethasone in bovine feces using HPLC coupled with tandem mass spectrometry []. This is significant because both corticosteroids, while structurally similar, have different regulatory statuses in food production. The ability to distinguish between them is crucial for monitoring illegal drug use in livestock and ensuring food safety.

Q6: Has the synthesis of ethoxyamine hydrochloride been investigated?

A6: Yes, researchers have explored different synthetic routes for ethoxyamine hydrochloride. One study outlines a three-step process starting from hydroxylamine hydrochloride, converting it to acetoxime, followed by alkylation and hydrolysis to yield the desired product []. Optimization of reaction conditions, such as temperature and catalyst use, resulted in improved yields.

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